5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide
Description
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a chemical compound known for its unique structure and potential applications in various fields. It contains a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound is of interest due to its reactivity and potential use in organic synthesis and medicinal chemistry.
Properties
CAS No. |
642085-78-7 |
|---|---|
Molecular Formula |
C12H7Cl2N5O2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carbonyl azide |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-8-2-1-3-9(14)7(8)6-21-11-5-16-10(4-17-11)12(20)18-19-15/h1-5H,6H2 |
InChI Key |
XRLKBIDENBPKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carboxylic acid.
Formation of Carbonyl Azide: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Cycloaddition: The Huisgen cycloaddition often requires a copper(I) catalyst and can be performed at room temperature or slightly elevated temperatures.
Major Products Formed
Amines: From nucleophilic substitution reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is unique due to its combination of a pyrazine ring, a 2,6-dichlorophenyl group, and a carbonyl azide functional group.
Biological Activity
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a synthetic organic compound notable for its unique structure that includes a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications.
- Chemical Formula : C₁₂H₇Cl₂N₅O₂
- Molecular Weight : Approximately 324.12 g/mol
- CAS Number : 642085-78-7
The biological activity of this compound is primarily attributed to the reactivity of its carbonyl azide functional group. This group can participate in various chemical reactions, allowing the compound to form covalent bonds with biological molecules. Such interactions may lead to the development of novel therapeutic agents targeting specific biological pathways.
Biological Activity Overview
Research indicates that pyrazine derivatives have widespread bioactivities, particularly in the treatment of cancer. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
A significant focus has been on the compound's potential to induce apoptosis (programmed cell death) in cancer cells. For example, studies involving similar pyrazine derivatives have demonstrated their ability to inhibit cell proliferation and induce apoptosis in human leukemia K562 cells:
- Cell Viability : Treatment with various concentrations (20-120 μM) resulted in a reduction of cell viability, with an IC₅₀ value observed at approximately 25 μM after 72 hours.
- Apoptosis Induction : Morphological assessments and assays such as Annexin-V/PI staining revealed increased apoptotic activity over time.
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G₀/G₁ phase, leading to an increase in sub-G₁ cell populations indicative of apoptosis.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may improve binding affinity to biological targets compared to other pyrazine derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenoxymethyl)pyrazine | Contains a phenoxy group | Different solubility and reactivity |
| 5-(Chloromethyl)pyrazine | Substituted with a chloromethyl group | Unique reactivity profile |
| 3-Amino-5-(4-chlorophenyl)pyrazine | Amino substitution at position 3 | Potentially increased biological activity |
| 4-(Trifluoromethyl)pyrazine | Contains a trifluoromethyl group | Unique electronic properties |
Case Studies
Several studies have investigated the effects of pyrazine derivatives on various cancer cell lines:
- K562 Cells : As noted earlier, treatment with compounds similar to this compound resulted in significant reductions in viability and induction of apoptosis.
- HeLa Cells : Additional studies on cervical carcinoma cells indicated that certain pyrazine derivatives could also inhibit proliferation effectively, suggesting broad potential against multiple cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
